

Unveiling the AGI-24512 and MAT2A Interaction: A Structural and Mechanistic Deep Dive

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Compound of Interest

Compound Name: AGI-24512

Cat. No.: B605234

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This technical guide provides an in-depth analysis of the cocrystal structure of **AGI-24512** with the methionine adenosyltransferase 2A (MAT2A) protein, a critical enzyme in cellular metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the structure-based design of MAT2A inhibitors and their therapeutic potential, particularly in the context of cancers with homozygous MTAP deletion.

Executive Summary

AGI-24512 is a potent and selective allosteric inhibitor of MAT2A. Its mechanism of action involves binding to a site at the interface of the MAT2A dimer, which stabilizes the enzyme in a conformation that traps the product, S-adenosylmethionine (SAM), within the active site. This leads to a noncompetitive inhibition of the enzyme with respect to both ATP and L-methionine. The cocrystal structure of the MAT2A-SAM-**AGI-24512** ternary complex, resolved at 1.10 Å, provides a high-resolution view of the molecular interactions underpinning this inhibitory activity. This structural understanding is pivotal for the rational design of next-generation MAT2A inhibitors with improved pharmacological properties.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the **AGI-24512**-MAT2A interaction and the crystallographic analysis.

Parameter	Value	Reference
PDB ID	7KCF	
Resolution	1.10 Å	
R-Value Work	0.147 (Depositor)	
R-Value Free	0.160 (Depositor)	
Experimental Method	X-RAY DIFFRACTION	
Organism	Homo sapiens	
Expression System	Escherichia coli	

Table 1: Crystallographic Data for the MAT2A-SAM-**AGI-24512** Complex.

Parameter	Value	Reference
Enzymatic IC ₅₀ (AGI-24512 vs. MAT2A)	8 nM	
Cell-Based IC ₅₀ (HCT116 MTAP-deleted cells)	100 nM	
PRMT5-mediated SDMA marks IC ₅₀ (MTAP-/- cells)	95 nM	
SAM level reduction IC ₅₀ (HCT116 MTAP-null)	100 nM	

Table 2: In Vitro and Cellular Activity of **AGI-24512**.

Experimental Protocols

Protein Expression and Purification

Human MAT2A was expressed in Escherichia coli. The protein was purified using a series of chromatography steps, likely including affinity chromatography (e.g., Ni-NTA for a His-tagged

protein) followed by size-exclusion chromatography to ensure a homogenous and pure protein sample for crystallization and enzymatic assays.

Crystallization

The cocrystal structure of the MAT2A·SAM·**AGI-24512** ternary complex was obtained by co-crystallizing the purified MAT2A protein in the presence of its product, S-adenosylmethionine (SAM), and the inhibitor **AGI-24512**. Crystals were grown using vapor diffusion techniques, where a solution of the protein-ligand complex is allowed to equilibrate with a reservoir solution containing a precipitant, leading to the formation of well-ordered crystals.

X-ray Diffraction Data Collection and Structure Determination

Crystallographic data for the MAT2A·SAM·**AGI-24512** complex were collected at the Shanghai Synchrotron Radiation Facility. The crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded. The data were processed using software such as HKL2000 or XDS. The structure was solved by molecular replacement using a previously determined MAT2A structure (PDB code 2P02) as a search model. The final structure was refined to a resolution of 1.10 Å.

Enzymatic Assays

The inhibitory activity of **AGI-24512** on MAT2A was determined using an enzymatic assay. The assay measures the rate of SAM production from ATP and L-methionine. The reaction was monitored in the presence of varying concentrations of **AGI-24512** to determine the IC₅₀ value. To elucidate the mechanism of inhibition, kinetic studies were performed by varying the concentrations of both ATP and L-methionine in the presence and absence of the inhibitor. These studies confirmed that **AGI-24512** is a noncompetitive inhibitor with respect to both substrates.

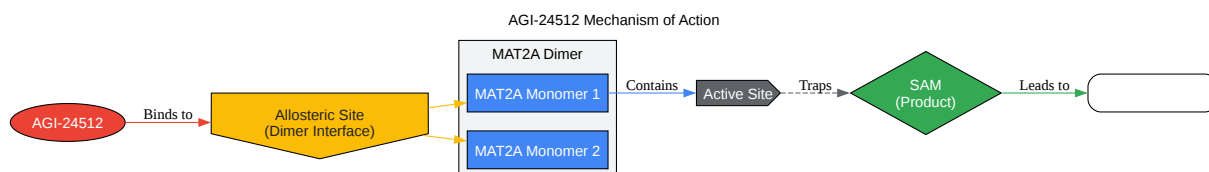
Cell-Based Assays

The anti-proliferative activity of **AGI-24512** was assessed in cancer cell lines, particularly those with a homozygous deletion of the MTAP gene. For example, HCT116 MTAP-deleted cancer cells were treated with a range of **AGI-24512** concentrations for 96 hours, and cell viability was measured to determine the IC₅₀. The effect of **AGI-24512** on intracellular SAM levels and the

inhibition of PRMT5-mediated symmetric dimethylarginine (SDMA) marks were also quantified in these cells to confirm the on-target activity of the compound.

Visualizations

AGI-24512 Mechanism of Action

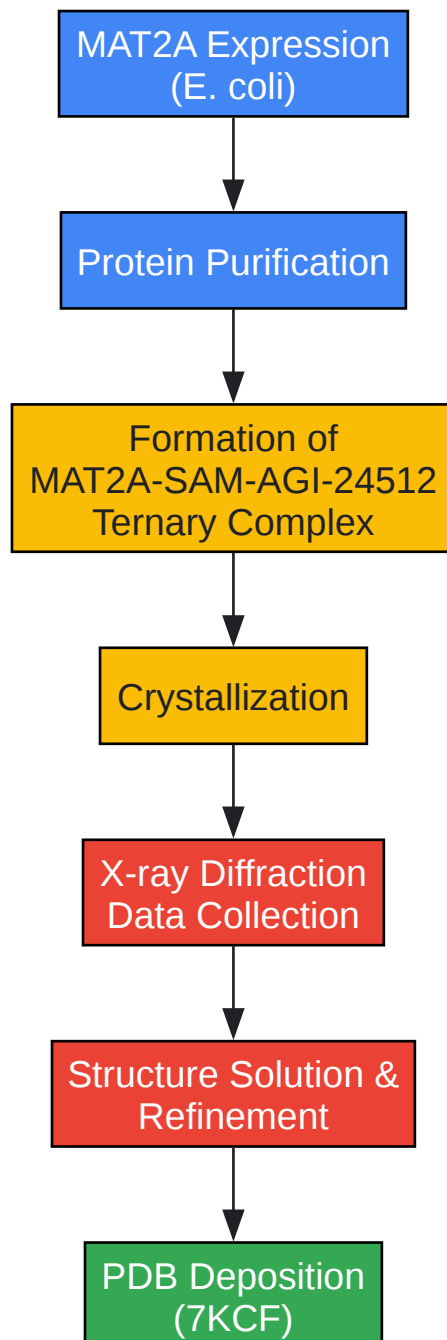


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Caption: **AGI-24512** binds to an allosteric site on the MAT2A dimer, trapping SAM in the active site.

Experimental Workflow for Cocrystal Structure Determination

Cocrystal Structure Determination Workflow

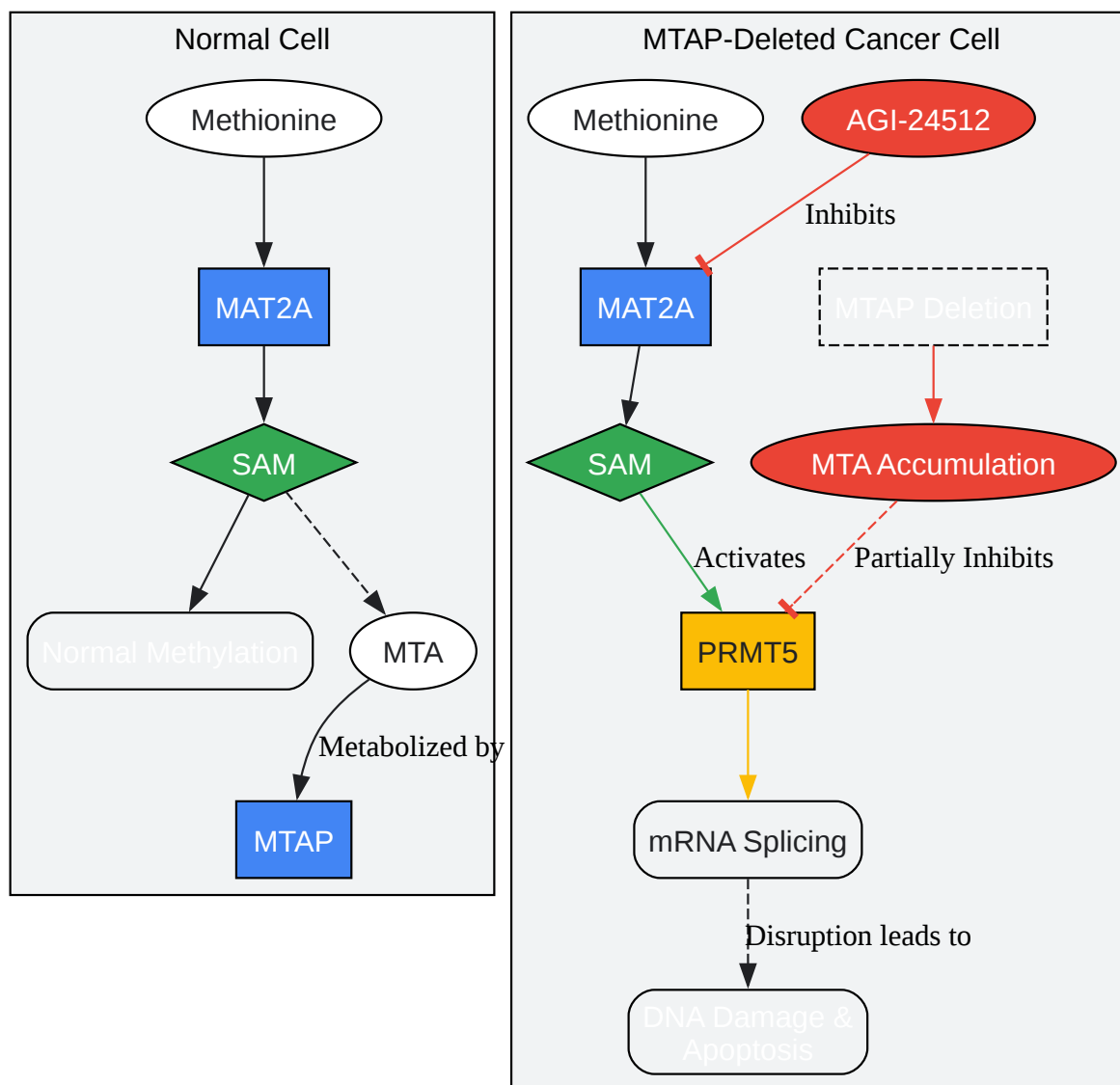


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Caption: Workflow for determining the cocrystal structure of the MAT2A-**AGI-24512** complex.

MAT2A Signaling in MTAP-Deleted Cancers

MAT2A Signaling in MTAP-Deleted Cancer



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Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancers.

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